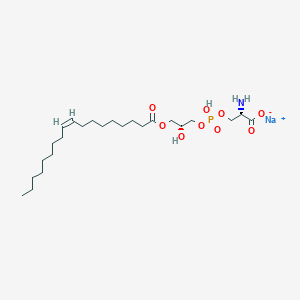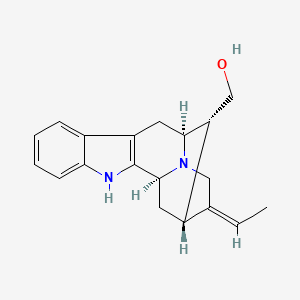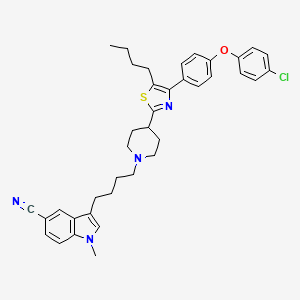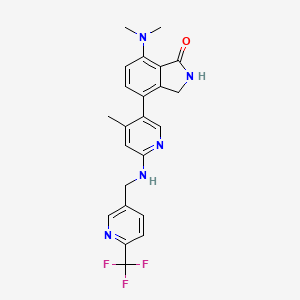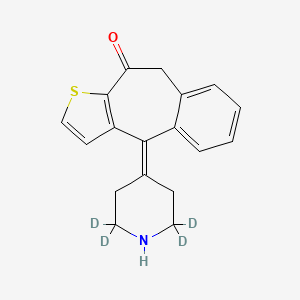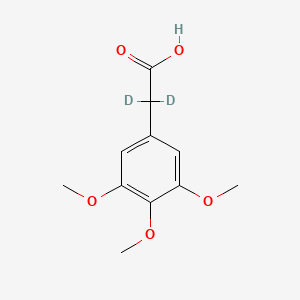
3,4,5-Trimethoxyphenylacetic-2,2-D2 acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4,5-Trimethoxyphenylacetic-2,2-D2 acid is a deuterated derivative of 3,4,5-Trimethoxyphenylacetic acid. This compound is characterized by the presence of three methoxy groups attached to a benzene ring and a deuterium-labeled acetic acid moiety. The molecular formula is C11H14O5, and it is commonly used in various scientific research applications due to its unique properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trimethoxyphenylacetic-2,2-D2 acid typically involves the introduction of deuterium into the acetic acid moiety of 3,4,5-Trimethoxyphenylacetic acid. This can be achieved through various methods, including the use of deuterated reagents and solvents. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the efficient incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated systems to ensure consistent production quality .
化学反应分析
Types of Reactions
3,4,5-Trimethoxyphenylacetic-2,2-D2 acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
科学研究应用
3,4,5-Trimethoxyphenylacetic-2,2-D2 acid is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reagent in the synthesis of various organic compounds and as a standard in analytical chemistry.
Biology: Employed in studies involving metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a tracer in pharmacokinetic studies.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules
作用机制
The mechanism of action of 3,4,5-Trimethoxyphenylacetic-2,2-D2 acid involves its interaction with specific molecular targets and pathways. The deuterium labeling allows for detailed studies of metabolic processes and enzyme kinetics. The compound can act as a substrate or inhibitor in various biochemical reactions, providing insights into the underlying mechanisms of action .
相似化合物的比较
Similar Compounds
Some compounds similar to 3,4,5-Trimethoxyphenylacetic-2,2-D2 acid include:
- 3,4,5-Trimethoxyphenylacetic acid
- 3,4-Dimethoxyphenylacetic acid
- 3,5-Dimethoxy-4-hydroxyphenylacetic acid .
Uniqueness
The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium allows for more precise tracking of metabolic pathways and improved stability in certain reactions compared to its non-deuterated counterparts .
属性
CAS 编号 |
344299-45-2 |
|---|---|
分子式 |
C11H14O5 |
分子量 |
228.24 g/mol |
IUPAC 名称 |
2,2-dideuterio-2-(3,4,5-trimethoxyphenyl)acetic acid |
InChI |
InChI=1S/C11H14O5/c1-14-8-4-7(6-10(12)13)5-9(15-2)11(8)16-3/h4-5H,6H2,1-3H3,(H,12,13)/i6D2 |
InChI 键 |
DDSJXCGGOXKGSJ-NCYHJHSESA-N |
手性 SMILES |
[2H]C([2H])(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)O |
规范 SMILES |
COC1=CC(=CC(=C1OC)OC)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3',6'-Dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbohydrazide](/img/structure/B12403239.png)
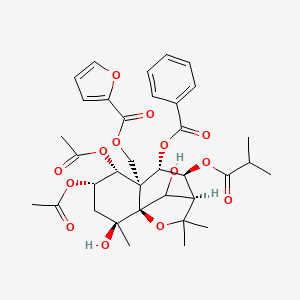
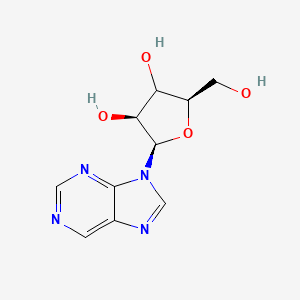
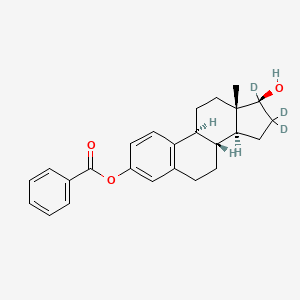
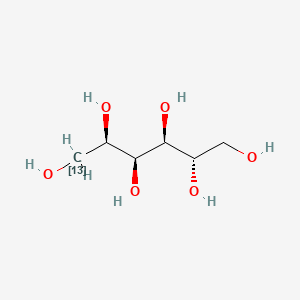
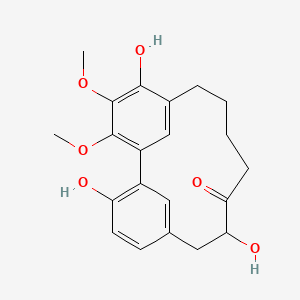

![[[[4-[(E)-4-[[(2S)-1-[(2S)-2-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobut-2-en-2-yl]phenyl]-difluoromethyl]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate](/img/structure/B12403268.png)
